molecular formula C12H17N B13057604 (S)-2-(M-Tolyl)piperidine

(S)-2-(M-Tolyl)piperidine

Cat. No.: B13057604
M. Wt: 175.27 g/mol
InChI Key: YKFXSWPGGIAPSM-LBPRGKRZSA-N
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Description

(S)-2-(M-Tolyl)piperidine is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and the this compound variant features a methyl group attached to the aromatic ring (tolyl group) and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(M-Tolyl)piperidine typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of 2-(M-Tolyl)pyridine using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Another approach involves the use of chiral auxiliaries in the synthesis of the piperidine ring, followed by the introduction of the tolyl group through a Friedel-Crafts alkylation reaction. This method allows for the precise control of the stereochemistry of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes using highly efficient chiral catalysts. The reaction conditions are optimized to maximize yield and enantioselectivity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(M-Tolyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

(S)-2-(M-Tolyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-(M-Tolyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(M-Tolyl)piperidine: The enantiomer of (S)-2-(M-Tolyl)piperidine, with similar chemical properties but different biological activity due to its opposite stereochemistry.

    2-(M-Tolyl)pyridine: A precursor in the synthesis of this compound, lacking the piperidine ring.

    N-Methylpiperidine: A related compound with a methyl group attached to the nitrogen atom of the piperidine ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral ligand in asymmetric catalysis and its potential biological activity make it a valuable compound in various research fields.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2S)-2-(3-methylphenyl)piperidine

InChI

InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3/t12-/m0/s1

InChI Key

YKFXSWPGGIAPSM-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2CCCCN2

Canonical SMILES

CC1=CC(=CC=C1)C2CCCCN2

Origin of Product

United States

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